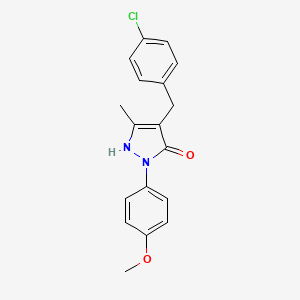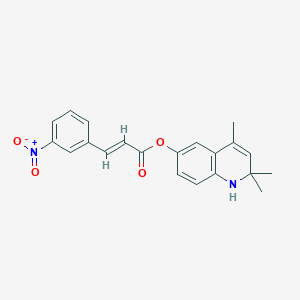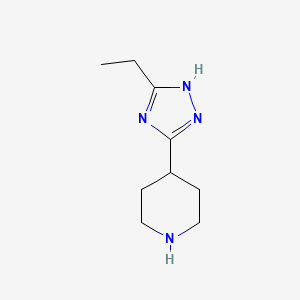![molecular formula C27H33N5 B11188222 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11188222.png)
2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, substituted with tetramethyl groups and a phenylpiperazinyl pyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the tetramethyl groups and the phenylpiperazinyl pyrimidine moiety. Common reagents used in these reactions include various alkylating agents, pyrimidine derivatives, and piperazine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Quality control measures are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core.
Substitution: Substitution reactions can occur at the phenylpiperazinyl or pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the phenylpiperazinyl or pyrimidine moieties.
Scientific Research Applications
2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The phenylpiperazinyl moiety may interact with neurotransmitter receptors, while the pyrimidine group can bind to nucleic acids or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethyl-4-piperidinone: Used in the synthesis of various organic compounds.
Uniqueness
2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a phenylpiperazinyl pyrimidine moiety
Properties
Molecular Formula |
C27H33N5 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C27H33N5/c1-19-16-25-23(20(2)18-27(3,4)30-25)17-22(19)24-10-11-28-26(29-24)32-14-12-31(13-15-32)21-8-6-5-7-9-21/h5-11,16-17,20,30H,12-15,18H2,1-4H3 |
InChI Key |
JVVSNRJUJCMGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)N4CCN(CC4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(iminobenzene-3,1-diyl)]dipropanamide](/img/structure/B11188150.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11188168.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11188184.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11188192.png)


![N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11188206.png)
![2-[(3-methylbenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188208.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
![(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine](/img/structure/B11188214.png)
